3-amino-N-cyclohexyl-4-methylbenzenesulfonamide 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 100800-56-4
VCID: VC21080195
InChI: InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

CAS No.: 100800-56-4

Cat. No.: VC21080195

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide - 100800-56-4

Specification

CAS No. 100800-56-4
Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
IUPAC Name 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3
Standard InChI Key CQHDYYBKMPCSKE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The defining structural features of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide include:

  • A benzenesulfonamide core structure

  • An amino (-NH₂) group at position 3 of the benzene ring

  • A methyl (-CH₃) group at position 4 of the benzene ring

  • A cyclohexyl ring attached to the nitrogen of the sulfonamide group

This specific arrangement of functional groups creates a molecule with both polar and non-polar regions, influencing its physicochemical properties and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide are determined by its structural components. The compound has been investigated for its antimicrobial properties among other potential therapeutic applications.

PropertyCharacteristic
Molecular FormulaC₁₃H₂₀N₂O₂S
Molecular Weight268.38 g/mol
Physical StateSolid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents
Hydrogen Bond DonorsAmine (-NH₂), sulfonamide (-NH-)
Hydrogen Bond AcceptorsSulfonyl oxygens (-SO₂-), amine (-NH₂)
IUPAC Name3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

Chemical Reactivity Patterns

Functional Group Reactivity

The presence of multiple functional groups in 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide creates diverse reactivity sites:

  • The aromatic amine (-NH₂) can participate in:

    • Nucleophilic substitution reactions

    • Diazotization reactions to form diazonium salts

    • Acylation or alkylation processes

    • Formation of Schiff bases with aldehydes and ketones

  • The sulfonamide group (-SO₂NH-) can undergo:

    • N-alkylation reactions under basic conditions

    • Hydrolysis under strongly acidic or basic conditions

    • Coordination with metal ions through the oxygen atoms

  • The methyl group can be involved in:

    • Oxidation reactions to form carboxylic acid derivatives

    • Radical substitution reactions

    • Deprotonation under strongly basic conditions

Reaction Products and Applications

The reactive nature of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide allows for the formation of various derivatives through chemical transformations:

  • Oxidation products from the amino or methyl groups

  • Reduced derivatives from reactions with reducing agents

  • Substituted products from nucleophilic reactions

These transformations expand the potential applications of the compound in organic synthesis and pharmaceutical development.

Applications in Scientific Research

Medicinal Chemistry Applications

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide has been investigated for several therapeutic applications:

  • Antimicrobial activity: The compound may exhibit antibacterial properties similar to other sulfonamides, which are known to inhibit bacterial folic acid synthesis

  • Building block in pharmaceutical synthesis: The compound serves as an intermediate in the synthesis of more complex drug candidates

  • Enzyme inhibition studies: The sulfonamide group can interact with metalloenzymes, particularly carbonic anhydrase isoforms, making such compounds valuable in enzyme inhibition research

Materials Science Applications

Beyond medicinal chemistry, 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide and related compounds have potential applications in materials science:

  • Polymer chemistry: The functional groups provide sites for polymerization or cross-linking

  • Surface modification: Sulfonamides can be used to modify surface properties of materials

  • Development of specialized coatings: The compound may contribute to the development of functional coatings with specific properties

Biological Studies

The compound also serves as a valuable tool in biological research:

  • Probe for enzyme interactions: The structure allows for studies of binding interactions with proteins

  • Investigation of signaling pathways: May be used to explore biochemical pathways related to inflammation and other processes

Structure-Activity Relationships

Molecular Interactions and Binding Properties

The specific arrangement of functional groups in 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide influences its interactions with biological targets:

  • Hydrogen bonding capabilities: Both the amino and sulfonamide groups can form hydrogen bonds with receptor sites

  • Hydrophobic interactions: The cyclohexyl and methyl groups contribute to hydrophobic binding

  • Aromatic interactions: The benzene ring can participate in π-stacking interactions with aromatic amino acids in proteins

These molecular interactions determine the compound's binding affinity and selectivity for various biological targets.

Comparative Analysis with Related Compounds

Comparing 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide with structurally related compounds provides insights into structure-activity relationships:

CompoundStructural DifferenceExpected Effect on Properties
N-Cyclohexyl-4-methylbenzenesulfonamideLacks 3-amino groupReduced hydrogen bonding capacity, different electronic distribution
3-Amino-N-methylbenzenesulfonamideMethyl instead of cyclohexyl on sulfonamide NIncreased hydrophilicity, altered binding profile
4-Amino-N-cyclohexylbenzenesulfonamideAmino at position 4 instead of 3, no methyl groupDifferent electronic distribution, altered reactivity patterns

This comparative analysis helps in understanding how specific structural features contribute to the compound's properties and potential applications.

Analytical Characterization Methods

Spectroscopic Identification

Several spectroscopic techniques are essential for the identification and characterization of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for aromatic protons, amino protons, methyl protons, and cyclohexyl protons

    • ¹³C NMR would reveal carbon environments including the aromatic carbons, methyl carbon, and cyclohexyl carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹)

    • S=O stretching bands (1300-1150 cm⁻¹)

    • C-H stretching for methyl and cyclohexyl groups (2850-2950 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 268

    • Fragmentation patterns including loss of the cyclohexyl group or SO₂ moiety

Chromatographic Analysis

Chromatographic techniques provide essential information about the purity and quantification of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with appropriate column selection

    • UV detection typically at wavelengths between 230-280 nm

  • Thin-Layer Chromatography (TLC):

    • Useful for monitoring reactions and initial purity assessment

    • Visualization with UV light or appropriate chemical developers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator